Cas no 1805239-18-2 (4-Chloro-2-nitro-6-phenylpyridine)

4-Chloro-2-nitro-6-phenylpyridine is a halogenated nitropyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring a chloro substituent at the 4-position and a nitro group at the 2-position, enhances its reactivity as an intermediate in cross-coupling reactions and nucleophilic substitutions. The phenyl ring at the 6-position further contributes to its versatility in constructing complex heterocyclic frameworks. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its electron-withdrawing properties and potential as a precursor for functionalized pyridines. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
4-Chloro-2-nitro-6-phenylpyridine structure
1805239-18-2 structure
Product Name:4-Chloro-2-nitro-6-phenylpyridine
CAS No:1805239-18-2
MF:C11H7ClN2O2
MW:234.638481378555
CID:4903067
Update Time:2025-06-07

4-Chloro-2-nitro-6-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-nitro-6-phenylpyridine
    • Inchi: 1S/C11H7ClN2O2/c12-9-6-10(8-4-2-1-3-5-8)13-11(7-9)14(15)16/h1-7H
    • InChI Key: USXBBHMCONGBHD-UHFFFAOYSA-N
    • SMILES: ClC1C=C([N+](=O)[O-])N=C(C=1)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 251
  • XLogP3: 3.3
  • Topological Polar Surface Area: 58.7

4-Chloro-2-nitro-6-phenylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029009755-250mg
4-Chloro-2-nitro-6-phenylpyridine
1805239-18-2 95%
250mg
$960.40 2022-04-01
Alichem
A029009755-1g
4-Chloro-2-nitro-6-phenylpyridine
1805239-18-2 95%
1g
$3,039.75 2022-04-01

Additional information on 4-Chloro-2-nitro-6-phenylpyridine

Introduction to 4-Chloro-2-nitro-6-phenylpyridine (CAS No. 1805239-18-2)

4-Chloro-2-nitro-6-phenylpyridine (CAS No. 1805239-18-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its distinctive molecular structure, has shown promising potential in various applications, including pharmaceutical development and advanced material synthesis. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-Chloro-2-nitro-6-phenylpyridine.

The molecular formula of 4-Chloro-2-nitro-6-phenylpyridine is C13H8ClN3O2, with a molecular weight of approximately 275.67 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 4-position, a nitro group at the 2-position, and a phenyl group at the 6-position. This unique arrangement of functional groups imparts specific chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.

In terms of chemical synthesis, 4-Chloro-2-nitro-6-phenylpyridine can be prepared through various routes. One common method involves the nitration of 4-chloro-6-phenylpyridine using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group at the 2-position of the pyridine ring. Another approach involves the condensation of 4-chloroaniline with benzaldehyde followed by cyclization and subsequent nitration. These synthetic pathways have been extensively studied and optimized to achieve high yields and purity levels.

The physical properties of 4-Chloro-2-nitro-6-phenylpyridine are also noteworthy. It is typically obtained as a yellow crystalline solid with a melting point ranging from 150 to 155°C. The compound is moderately soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility characteristics are crucial for its use in various chemical reactions and biological assays.

In the realm of medicinal chemistry, 4-Chloro-2-nitro-6-phenylpyridine has shown potential as a lead compound for drug discovery. Recent studies have explored its biological activities, particularly its anti-inflammatory and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry reported that derivatives of 4-Chloro-2-nitro-6-phenylpyridine exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Additionally, preliminary studies have indicated that certain analogs of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

The mechanism of action for these biological effects is still under investigation, but it is believed that the presence of the nitro group plays a crucial role in modulating biological activity. The nitro group can undergo reduction to form amino groups, which can then interact with various cellular targets. This redox property makes 4-Chloro-2-nitro-6-phenylpyridine an attractive candidate for further optimization and development into therapeutic agents.

Beyond its medicinal applications, 4-Chloro-2-nitro-6-phenylpyridine has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research published in Advanced Materials highlighted the use of this compound as an electron transport material in OLED devices, demonstrating improved device performance due to its favorable energy levels and charge transport properties.

In conclusion, 4-Chloro-2-nitro-6-phenylpyridine (CAS No. 1805239-18-2) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique molecular structure and functional groups endow it with valuable chemical and physical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and material properties, the future prospects for this compound appear promising.

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